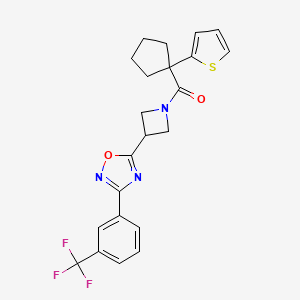

![molecular formula C12H8O3S B2982691 Benzo[c][2,1]benzoxathiine 6,6-dioxide CAS No. 4371-25-9](/img/structure/B2982691.png)

Benzo[c][2,1]benzoxathiine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Benzo[c][2,1]benzoxathiine 6,6-dioxide has been studied in multicomponent type reactions. For example, the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in a three-component interaction with active methylene nitriles and aromatic aldehydes .Molecular Structure Analysis

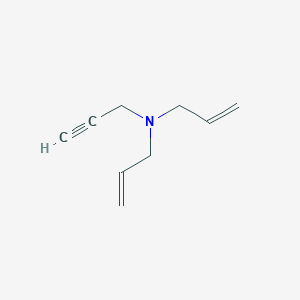

The molecular structure of this compound consists of a benzene and thiophene ring fused with an oxathiane ring. This structure is part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom of an element other than carbon within the ring structure.Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in the context of multicomponent reactions. For instance, it was found that the reaction outcome strongly depended on the nature of an active methylene nitrile and an arenecarbaldehyde .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Chemical Properties

Synthesis and Transformations

Benzo[c][2,1]benzoxathiine 6,6-dioxide derivatives are primarily synthesized through the cyclization of salicylic acid derivatives. These compounds exhibit a range of chemical transformations, impacting various reaction centers of the heterocyclic fragment. The oxathiine nucleus is notably prone to recyclizations, presenting a versatile scaffold for constructing new molecular systems with significant pharmacological potential. However, the utilization of these compounds in multicomponent transformations remains underexplored, highlighting an area ripe for further research (Hryhoriv, Lega, & Shemchuk, 2021).

Pharmacological Applications

Antimicrobial and Antitumor Properties

The pharmacological exploration of this compound derivatives is in its infancy, with studies largely focusing on their structural similarity to coumarins. Preliminary research indicates potential anticoagulant, antimicrobial, and antitumor properties. These findings suggest that these compounds could serve as promising leads in the development of new therapeutic agents targeting various diseases (Hryhoriv, Lega, & Shemchuk, 2021).

Advanced Material Science

Catalysis

In the realm of material science, this compound derivatives have been explored as catalysts for selective hydroxylation and alkene epoxidation reactions. These applications underscore the potential of these compounds in facilitating environmentally friendly chemical processes (Brodsky & Bois, 2005).

Biological Activities

Enzyme Inhibition

Some derivatives of this compound have been identified as selective inhibitors of human carbonic anhydrases, particularly those associated with mitochondrial and tumor-associated enzymes. This specificity presents a promising avenue for the development of targeted therapies for conditions where these enzymes play a critical role (Tanc, Carta, Scozzafava, & Supuran, 2015).

Wirkmechanismus

Mode of Action

They are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers . Benzodiazepines work by enhancing a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor . This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemische Analyse

Biochemical Properties

Benzo[c][2,1]benzoxathiine 6,6-dioxide has been found to interact with several enzymes and proteins. For instance, it has been identified as an isoform-selective inhibitor of human carbonic anhydrases IX, XII, and VA . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of this compound on cells are largely tied to its inhibitory effects on certain enzymes. By inhibiting carbonic anhydrases, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an inhibitor of carbonic anhydrases, it binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently under investigation. Given its stability and the nature of its interactions with enzymes, it is likely that its effects on cellular function may persist over time .

Metabolic Pathways

This compound is involved in the carbonic anhydrase metabolic pathway. By inhibiting carbonic anhydrases, it can impact metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

benzo[c][2,1]benzoxathiine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)12-8-4-2-6-10(12)9-5-1-3-7-11(9)15-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZBQIFYQPXPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

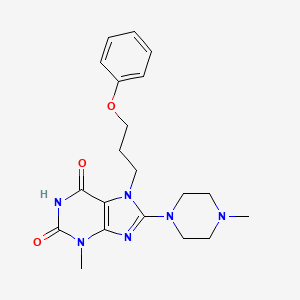

![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)

![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)

![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)

![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)

![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)

![3,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2982631.png)